

Taselisib off-target effects and toxicity profile

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Compound of Interest

Compound Name: Taselisib

Cat. No.: B8020348

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Taselisib Technical Support Center

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the off-target effects and toxicity profile of **Taselisib** (GDC-0032).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Taselisib**?

Taselisib is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), targeting the ATP-binding pocket in the catalytic subunit.^{[1][2]} It displays high potency against the p110 α , p110 δ , and p110 γ isoforms while largely sparing the p110 β isoform.^{[3][4]} Notably, **Taselisib** shows greater sensitivity for mutant PI3K α isoforms compared to wild-type.^{[1][3]} A unique characteristic of **Taselisib** is its dual mechanism of action; it not only blocks kinase signaling but also induces the ubiquitin-mediated, proteasome-dependent degradation of the mutant p110 α protein, leading to more sustained pathway inhibition.^{[5][6][7]}

Q2: What are the most common adverse events observed with **Taselisib** in clinical trials?

The most frequently reported treatment-related adverse events (AEs) are consistent with the PI3K inhibitor class and include diarrhea, hyperglycemia, nausea, rash, stomatitis, decreased appetite, and fatigue.^{[1][2][8]} In the SANDPIPER Phase III trial, the most common all-grade AEs in the **Taselisib** arm were gastrointestinal disorders, with diarrhea and hyperglycemia being the most frequently reported Grade 3 or higher events.^{[8][9]}

Q3: What are the known serious adverse events (SAEs) associated with **Taselisib**?

Serious adverse events have been reported more frequently in patients receiving **Taselisib** compared to placebo.[8][10] Grade 3 or higher AEs of special interest include severe diarrhea, colitis, hyperglycemia, maculopapular rash, pneumonitis, and stomatitis.[1][8][11] In some cases, colitis has been observed to have a late onset, occurring after several months of treatment.[1][11] These toxicities often necessitate dose interruption, reduction, or discontinuation.[8][10]

Q4: Does **Taselisib** have known off-target kinase activity?

Taselisib is characterized by its high selectivity for PI3K $\alpha/\delta/\gamma$ isoforms.[3] Preclinical studies have shown it has excellent selectivity against a large panel of other kinases, including closely related family members like DNA-PK, with no significant inhibitory activity against DNA-PKcs noted.[12][13] Therefore, most of the observed toxicities, such as hyperglycemia, are considered "on-target" effects resulting from the inhibition of the PI3K pathway, which is a critical regulator of cellular metabolism.[14]

Q5: Is **Taselisib** still in active clinical development?

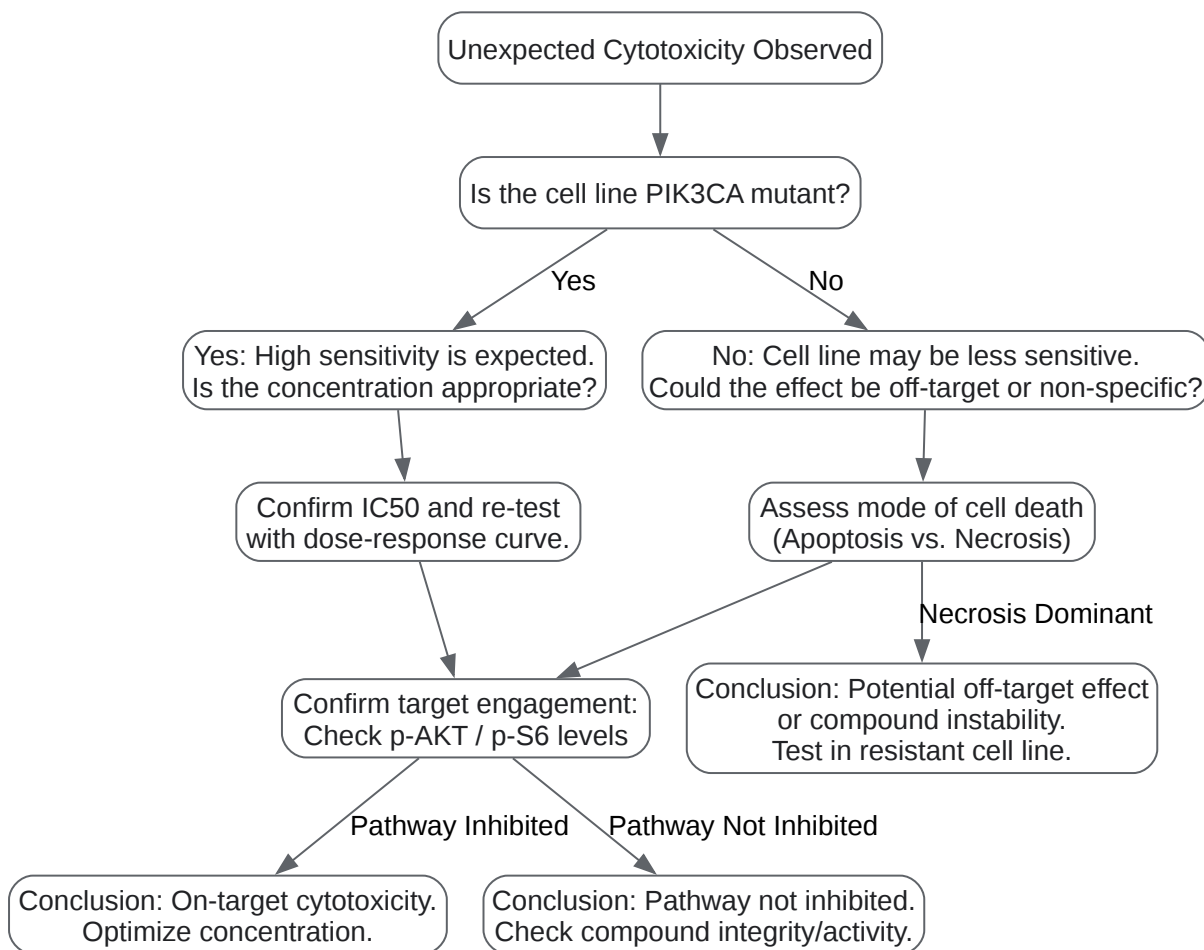
No, **Taselisib** is no longer in active development.[15] While the Phase III SANDPIPER trial met its primary endpoint of improving progression-free survival, the clinical benefit was considered modest and was accompanied by a challenging safety profile, leading to the conclusion that the combination of **taselisib** plus fulvestrant has limited clinical utility.[10][15][16]

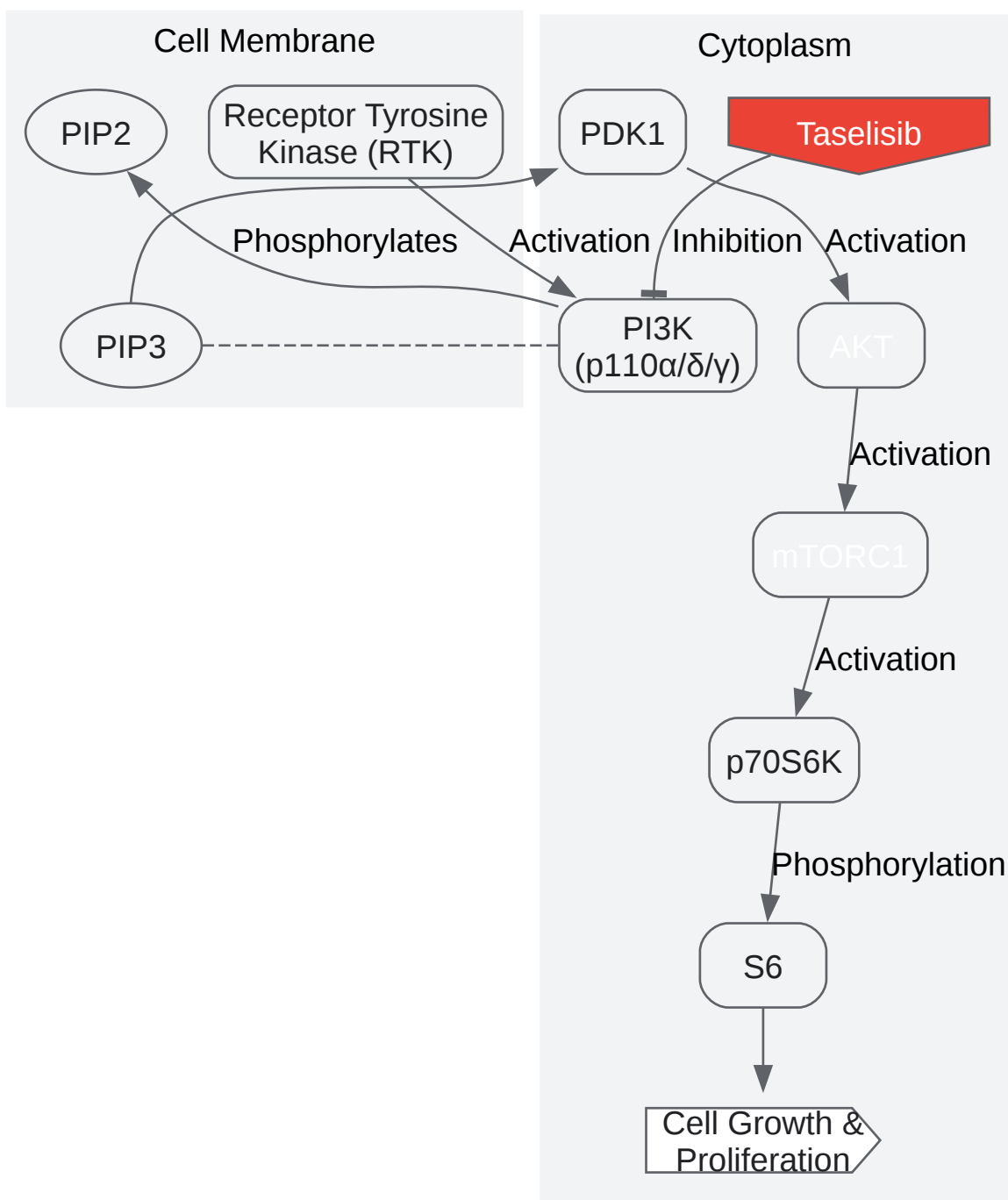
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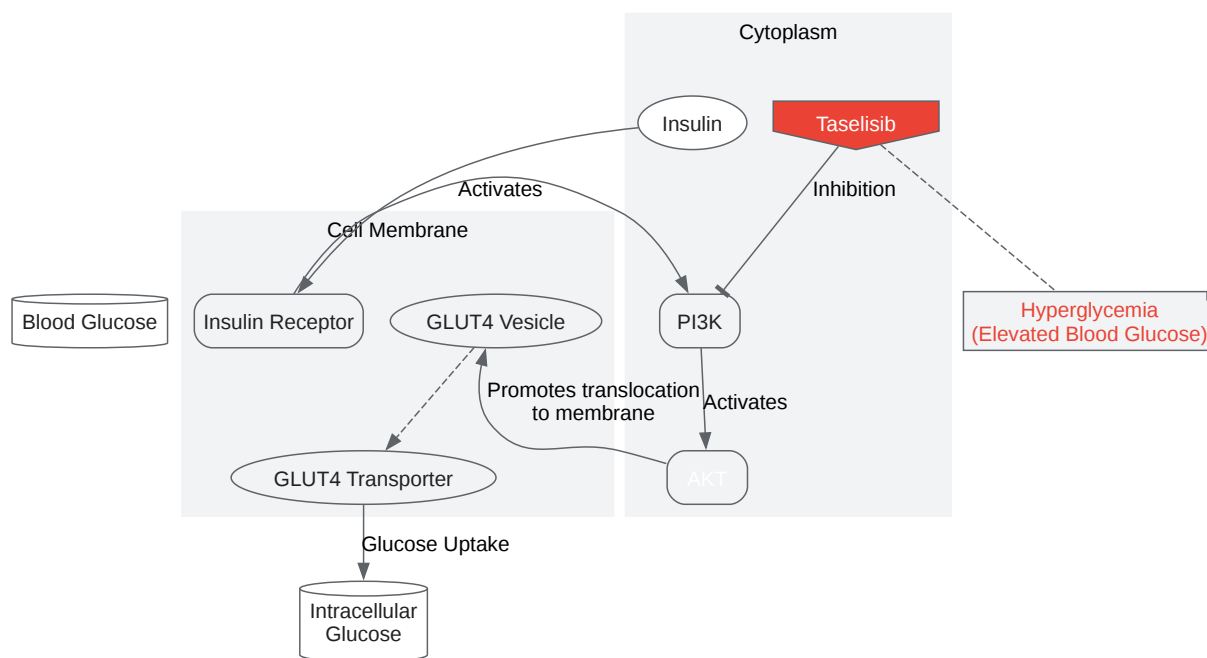
Problem 1: I am observing unexpected levels of cytotoxicity in my cell culture experiments with **Taselisib**.

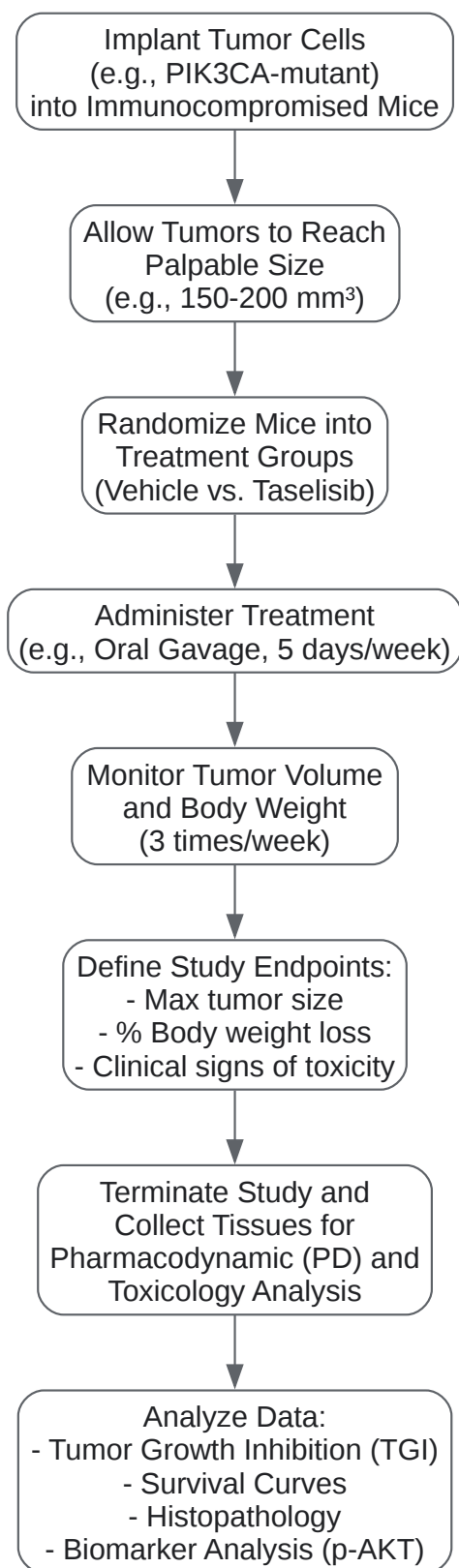
- **Confirm On-Target Effect:** Is your cell line known to be sensitive to PI3K inhibition? Cell lines with activating PIK3CA mutations are generally more sensitive to **Taselisib**. [13][17] In contrast, cell lines with PTEN loss or RAS/RAF mutations may show resistance. [2][13]
- **Review Dosing:** **Taselisib** has shown IC₅₀ values in the nanomolar range in sensitive cell lines. [3][17] Ensure your dosing is appropriate for your specific cell model. High concentrations may lead to non-specific toxicity.

- **Assess Cell Health:** Perform a standard cell viability assay (e.g., MTT or Trypan Blue exclusion) to quantify the cytotoxic effect.
- **Check for Apoptosis:** The enhanced activity of **Taselisib** in mutant cell lines is associated with increased apoptosis.^[5] Consider performing an apoptosis assay (e.g., Annexin V staining) to determine the mode of cell death.
- **Evaluate Pathway Inhibition:** Confirm that **Taselisib** is inhibiting the PI3K pathway in your cells at the concentrations used. Assess the phosphorylation status of downstream markers like AKT and S6 via Western blot.^[17]









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